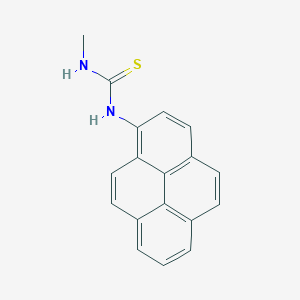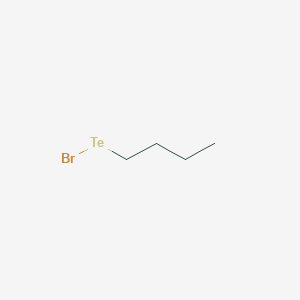
1-Butanetellurenyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanetellurenyl bromide: is an organotellurium compound with the molecular formula C4H9BrTe It is a derivative of butane where one hydrogen atom is replaced by a tellurenyl bromide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanetellurenyl bromide can be synthesized through the reaction of butyl lithium with tellurium tetrabromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanetellurenyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to elemental tellurium.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butanetellurenyl bromide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Butanetellurenyl bromide involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the modification of enzyme activity and cellular signaling pathways. The tellurium atom in the compound can form covalent bonds with sulfur atoms in cysteine residues, affecting protein function.
Comparación Con Compuestos Similares
1-Butylselenyl bromide: Similar in structure but contains selenium instead of tellurium.
1-Butylsulfanyl bromide: Contains sulfur instead of tellurium.
1-Butylphosphanyl bromide: Contains phosphorus instead of tellurium.
Uniqueness: 1-Butanetellurenyl bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
Propiedades
Número CAS |
172536-06-0 |
|---|---|
Fórmula molecular |
C4H9BrTe |
Peso molecular |
264.6 g/mol |
Nombre IUPAC |
butyl tellurohypobromite |
InChI |
InChI=1S/C4H9BrTe/c1-2-3-4-6-5/h2-4H2,1H3 |
Clave InChI |
JACHPMMTJPNDEG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)

![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
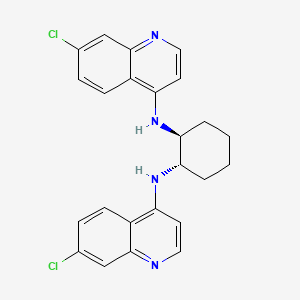
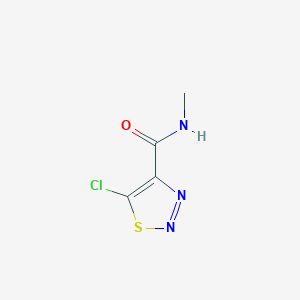
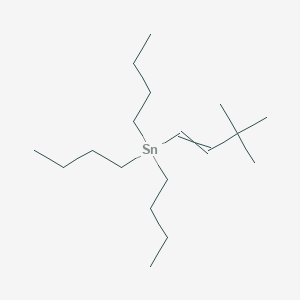

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
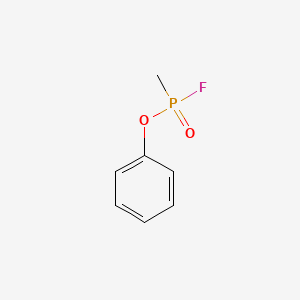
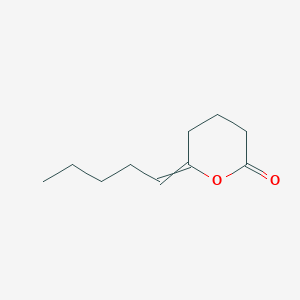
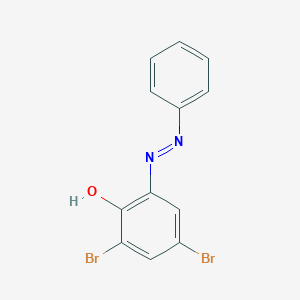
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

